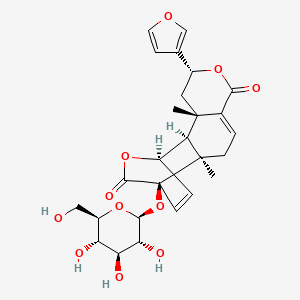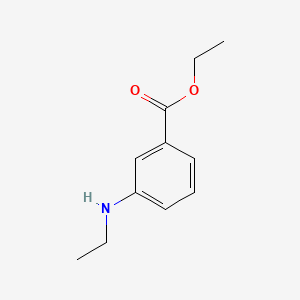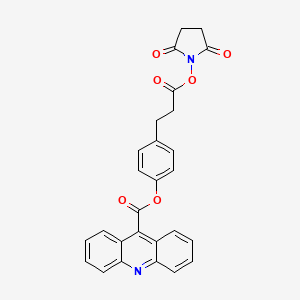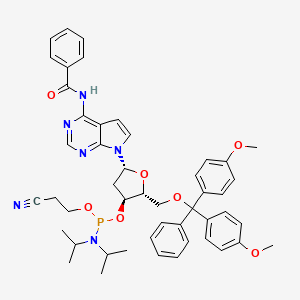
Trimethoprim-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethoprim-13C3 is a deuterium-labeled variant of Trimethoprim . Trimethoprim is an antifolate antibiotic often used in combination with sulfamethoxazole to treat a number of infections, including those of the urinary tract, respiratory tract, and gastrointestinal tract . It inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF). This prevents the synthesis of bacterial DNA and ultimately inhibits bacterial survival .
Molecular Structure Analysis
The molecular formula of Trimethoprim-13C3 is 13C3 C11 H18 N4 O3, and it has a molecular weight of 293.30 . It is structurally and chemically related to pyrimethamine, another antifolate antimicrobial used in the treatment of plasmodial infections .
Chemical Reactions Analysis
Trimethoprim has been involved in multicomponent reactions to create novel antibiotic compounds. The Groebke-Blackburn-Bienaymé reaction involving this α-aminoazine, with a range of aldehydes and isocyanides, has afforded the desired adducts in one-step .
Physical And Chemical Properties Analysis
Trimethoprim is a white or yellowish-white powder, very slightly soluble in water, slightly soluble in ethanol . Its chemical structure is 5-(3, 4, 5-Trimethoxybenzyl) pyrimidine -2, 4-diamine, and it has a molecular weight of 290.3 g/mole .
Applications De Recherche Scientifique
Trimethoprim-13C3: A Comprehensive Analysis of Scientific Research Applications
Antibacterial Research: Trimethoprim-13C3 can be used as a reference material in the study of antibacterial agents. It is particularly useful in understanding the mechanism of action of Trimethoprim as an inhibitor of bacterial dihydrofolate reductase (DHFR), which is crucial for synthesizing tetrahydrofolic acid required for bacterial DNA synthesis .
Mécanisme D'action
Target of Action
Trimethoprim-13C3 primarily targets the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a critical role in the formation of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF), which is essential for the synthesis of bacterial DNA .
Mode of Action
Trimethoprim-13C3 acts as a reversible inhibitor of dihydrofolate reductase . By binding to this enzyme, it prevents the conversion of dihydrofolic acid to tetrahydrofolic acid . This inhibition disrupts the synthesis of bacterial nucleic acids and proteins, leading to the cessation of bacterial survival .
Biochemical Pathways
The inhibition of dihydrofolate reductase by Trimethoprim-13C3 affects the biosynthesis pathways of thymidylate and purines, as well as several amino acids like glycine, methionine, serine, and N-formyl-methionyl tRNA . By blocking these pathways, Trimethoprim-13C3 disrupts the production of essential metabolites, thereby inhibiting bacterial growth .
Pharmacokinetics
Trimethoprim-13C3 is readily absorbed after oral administration . It has a relatively large volume of distribution, averaging about 100L, and is widely distributed in body fluids and tissues . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability .
Result of Action
The primary result of Trimethoprim-13C3’s action is the inhibition of bacterial growth . By disrupting the synthesis of bacterial DNA and proteins, it prevents the bacteria from multiplying and ultimately leads to their death . This makes Trimethoprim-13C3 effective in treating a variety of infections, including those of the urinary tract, respiratory tract, and gastrointestinal tract .
Orientations Futures
Trimethoprim is currently being investigated as definitive therapy for a wide range of infections, including bacterial exacerbations of chronic bronchitis, bacterial pneumonia, and typhoid fever . As for Trimethoprim-13C3, it is likely to be used in research and development, particularly in studies related to the metabolism and pharmacokinetics of Trimethoprim.
Propriétés
IUPAC Name |
5-[[3,4,5-tri((113C)methoxy)phenyl]methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i1+1,2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVJHCEMCRBQM-VMIGTVKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]OC1=CC(=CC(=C1O[13CH3])O[13CH3])CC2=CN=C(N=C2N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676180 |
Source


|
| Record name | 5-({3,4,5-Tris[(~13~C)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189970-95-3 |
Source


|
| Record name | 5-({3,4,5-Tris[(~13~C)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











